5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17615097
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2S |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 5-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO2S/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2 |
| Standard InChI Key | APHUEURXOZXLDX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C2=CC=C(S2)C=O)CO |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| PubChem CID | 112626077 |
| Synonyms | - 1566776-70-2 - EN300-725472 |
The compound consists of a thiophene ring substituted with a pyrrolidine moiety containing a hydroxymethyl group and an aldehyde functional group.
Structural Features
The structure of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde integrates the following key elements:
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Thiophene Ring: A sulfur-containing heterocyclic aromatic ring.
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Pyrrolidine Substituent: A five-membered nitrogen-containing saturated ring.
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Functional Groups:
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Hydroxymethyl (-CH2OH) group attached to the pyrrolidine ring.
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Aldehyde (-CHO) group on the thiophene ring.
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These features suggest potential reactivity at the aldehyde and hydroxyl sites, making it suitable for further derivatization in chemical synthesis.
Synthesis Pathways
While specific synthetic routes for this compound are not detailed in the available literature, general methods for synthesizing similar compounds include:
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Functionalization of thiophene derivatives via electrophilic substitution.
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Addition of pyrrolidine moieties through nucleophilic substitution or reductive amination.
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Introduction of aldehyde groups through selective oxidation of primary alcohols.
Applications and Potential Uses
The chemical structure of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde suggests potential applications in:
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Pharmaceutical Research:
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The thiophene ring is often found in bioactive molecules, including anti-inflammatory and antimicrobial agents.
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The pyrrolidine moiety is a pharmacophore in many drugs targeting neurological disorders.
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Material Science:
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Thiophene derivatives are used in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
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Chemical Synthesis:
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The aldehyde group allows for Schiff base formation or further functionalization for complex molecule synthesis.
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Research Insights
Although specific biological activity data for this compound is not available, related compounds with thiophene-pyrrolidine frameworks have demonstrated:
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